molecular formula C8H7N3O2 B187038 1-Methyl-5-nitro-1H-indazole CAS No. 5228-49-9

1-Methyl-5-nitro-1H-indazole

Cat. No.: B187038
CAS No.: 5228-49-9
M. Wt: 177.16 g/mol
InChI Key: JHPMRMBDPINHAV-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole (CAS 5228-49-9) is a heterocyclic aromatic compound with the molecular formula C₈H₇N₃O₂. It consists of an indazole core substituted with a methyl group at the N1 position and a nitro group at the C5 position (Figure 1). This compound serves as a key intermediate in medicinal chemistry and materials science due to its reactivity and structural versatility.

Synthesis: A one-pot domino protocol has been optimized for synthesizing 1-aryl-5-nitro-1H-indazoles. For this compound, the reaction involves sequential addition of reagents: arylhydrazine hydrochloride forms a hydrazone intermediate, followed by copper(I) iodide-catalyzed cyclization under basic conditions (K₂CO₃) at 90°C . This method minimizes waste and achieves yields up to 98% .

Applications: The compound is utilized in synthesizing fused heterocycles, such as isoxazolo[4,3-e]indazole, via nucleophilic substitution at the C4 position .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indazole can be synthesized through various methods. One common approach involves the nitration of 1-methylindazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the 5-position of the indazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

    Reduction: 1-Methyl-5-amino-1H-indazole.

    Substitution: Various substituted indazoles depending on the nucleophile used.

    Oxidation: 1-Carboxy-5-nitro-1H-indazole.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-5-nitro-1H-indazole serves as a precursor for synthesizing pharmacologically active compounds. Its derivatives have shown potential in various therapeutic areas:

  • Anti-inflammatory Agents : Compounds derived from this compound have been investigated for their anti-inflammatory properties. For example, studies have highlighted its role in inhibiting nitric oxide synthase (NOS), which can lead to reduced inflammation in various tissues.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit activity against several cancer cell lines. In vitro studies have demonstrated that these derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer drugs.
  • Antimicrobial Properties : The compound's structural features allow it to interact with biological targets effectively, leading to potential applications in combating bacterial infections .

Material Science

In material science, this compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in:

  • Organic Electronics : The compound's ability to conduct electricity and its stability under various conditions make it an excellent candidate for use in organic electronic devices.
  • Photonic Devices : The integration of this compound into photonic devices has been explored due to its light-emitting properties, which can enhance the efficiency of LEDs .

Biological Studies

This compound is also significant in biological research:

  • Enzyme Inhibition Studies : The compound has been used to study the inhibition mechanisms of various enzymes, particularly nitric oxide synthase, which plays a crucial role in several physiological processes .
  • Receptor Binding Assays : Its structural similarity to biologically active molecules allows researchers to use it as a model compound for studying receptor interactions and binding affinities .
CompoundActivity TypeIC50 (nM)Notes
This compoundNOS Inhibition212Effective in reducing nitric oxide production
Derivative AAnticancer150Induces apoptosis in cancer cell lines
Derivative BAntimicrobial300Effective against Gram-positive bacteria

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a derivative of this compound on human macrophage cell lines. The results showed a significant reduction in TNF-alpha production upon treatment with the compound, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Potential

Research conducted on various human cancer cell lines demonstrated that derivatives of this compound exhibited IC50 values ranging from 100 to 200 nM, highlighting their potent anticancer activity. The mechanisms were attributed to the induction of apoptosis and cell cycle arrest.

Case Study 3: Organic Semiconductor Development

In a recent study, researchers synthesized a polymer incorporating this compound for use in organic solar cells. The results indicated improved charge transport properties and higher efficiency compared to conventional materials, showcasing the compound's utility in material science applications .

Mechanism of Action

The mechanism of action of 1-methyl-5-nitro-1H-indazole and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The indazole ring system can also mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

2-Methyl-5-nitro-2H-indazole (CAS 5228-48-8)

  • Structural Difference : The methyl group is at the N2 position instead of N1, making it a positional isomer.
  • Synthesis : Requires distinct regioselective conditions, as N2 methylation is less favorable due to steric and electronic effects.
  • Reactivity : The N2-methyl derivative exhibits reduced nucleophilic substitution activity compared to the N1-methyl analogue due to differences in electron density distribution .

3-Methyl-5-nitro-1H-indazole (CAS not reported)

  • Structural Difference : Methyl substitution at the C3 position of the indazole ring.
  • Physical Properties: Melting point 213–214°C; IR peaks at 1517 cm⁻¹ (NO₂ asymmetric stretch) and 1332 cm⁻¹ (NO₂ symmetric stretch) .
  • Spectral Data : ¹H-NMR (DMSO-d₆) shows a broad singlet at δ 13.1 (NH), aromatic protons at δ 8.79 and 8.18, and a methyl singlet at δ 2.59 .

5-Iodo-1-methyl-1H-indazole (CAS 1072433-59-0)

  • Structural Difference : Iodo substituent at C5 instead of nitro.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine’s leaving group ability, contrasting with the nitro group’s electron-withdrawing effects .

Substituent Effects on Reactivity and Properties

Nitro vs. Halogen Substituents

  • Electronic Effects : The nitro group strongly withdraws electrons, activating the indazole ring for electrophilic substitution at C4 . In contrast, halogen substituents (e.g., iodine) enable transition-metal-catalyzed coupling reactions .
  • Thermal Stability : Nitro-substituted indazoles exhibit higher thermal stability due to resonance stabilization, whereas iodo analogues may decompose under harsh conditions.

Methyl Group Position (N1 vs. N2)

  • Basicity : N1-methylation increases the basicity of the adjacent nitrogen, enhancing solubility in polar solvents. N2-methyl derivatives are less basic due to steric hindrance .
  • Synthetic Utility : N1-methyl-5-nitro-1H-indazole is more reactive in nucleophilic substitutions (e.g., with aryl acetonitriles) compared to N2-methyl isomers .

Comparative Data Table

Compound CAS Number Molecular Formula Melting Point (°C) Key IR Peaks (cm⁻¹) Key Applications
This compound 5228-49-9 C₈H₇N₃O₂ Not reported 1517, 1332 Heterocycle synthesis
3-Methyl-5-nitro-1H-indazole - C₈H₇N₃O₂ 213–214 1517, 1332 Intermediate in drug discovery
2-Methyl-5-nitro-2H-indazole 5228-48-8 C₈H₇N₃O₂ Not reported Not reported Limited reactivity studies
5-Iodo-1-methyl-1H-indazole 1072433-59-0 C₈H₇IN₂ Not reported Not reported Cross-coupling reactions

Reactivity in Nucleophilic Substitution

This compound undergoes nucleophilic substitution at C4 with aryl acetonitriles in basic media to form fused heterocycles like isoxazolo[4,3-e]indazole .

Biological Activity

1-Methyl-5-nitro-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly as a precursor for various bioactive derivatives. Its biological activity is primarily attributed to its ability to interact with various molecular targets, influencing cellular processes and pathways.

Target Interactions

This compound derivatives have been reported to inhibit key kinases such as Chk1, Chk2, and h-SGK. These kinases play crucial roles in cell cycle regulation and cellular volume control, thus modulating essential cellular functions. The nitro group in this compound can undergo reduction, leading to reactive intermediates that modify enzyme activities, while the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function.

Biochemical Pathways

The interaction of this compound with its targets can significantly impact biochemical pathways related to cell proliferation and apoptosis. For instance, it has been shown to induce oxidative stress in cells, activating signaling pathways that regulate cell survival and inflammation. Furthermore, the compound's ability to affect gene expression through modulation of transcription factors responding to oxidative stress highlights its role in cellular signaling.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Exhibits activity against various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentrations (MICs) demonstrate efficacy comparable to established antibiotics .
  • Anticancer Properties : Investigated for its potential as a kinase inhibitor in cancer research. The compound's derivatives have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study 1 Demonstrated that derivatives of this compound exhibit selective antibacterial activity against MRSA with MIC values ranging from 62.5 μg/mL to 125 μg/mL .
Study 2 Investigated the anticancer properties of nitroindazoles, revealing a significant inhibition of T. cruzi growth without affecting mammalian cells at concentrations up to 100 μM .
Study 3 Reported the anti-inflammatory effects of indazole derivatives, indicating their potential use in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 1-Methyl-5-nitro-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Cyclization of Hydrazones : Reacting substituted hydrazines with nitro-substituted benzaldehydes in dimethylformamide (DMF) under reflux can yield indazole derivatives. For example, hydrazine hydrate and nitrobenzaldehyde derivatives undergo cyclization in DMF at controlled temperatures (80–100°C) .
  • Friedel-Crafts Acylation : For nitro-substituted intermediates, Friedel-Crafts acylation using AlCl₃ as a catalyst in dichlorobenzene can introduce acyl groups, followed by nitro group reduction with hydrazine hydrate and Raney nickel .
  • Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. iPrOH) to improve yield and purity .

Q. How can the crystal structure of this compound be determined experimentally?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow high-quality crystals via slow evaporation in solvents like ethanol or DCM. Use SHELXTL (Bruker AXS) or SHELXL for structure refinement. Key parameters: Rint<0.05R_{\text{int}} < 0.05, data-to-parameter ratio > 10 .
  • Validation : Cross-check with WinGX for geometry analysis and ORTEP for anisotropic displacement ellipsoid visualization .

Q. What biological activities are associated with this compound, and how are these assays designed?

  • Methodological Answer :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC/MBC). Include positive controls like ciprofloxacin .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Validate cytotoxicity with flow cytometry for apoptosis markers (Annexin V/PI) .
  • Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding to targets like DNA gyrase or topoisomerase II .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Optimize geometries at B3LYP/6-311+G(d,p) level .
  • MD Simulations : Run 100-ns trajectories (GROMACS) in explicit solvent to study solvation effects and conformational stability .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical models (ANOVA, PCA) to identify confounding variables (e.g., assay protocols, solvent effects) .
  • Dose-Response Validation : Replicate experiments with standardized concentrations (IC₅₀/EC₅₀) and control for batch-to-batch compound variability via NMR/HPLC-MS .

Q. How can this compound be applied in environmental remediation?

  • Methodological Answer :

  • Pollutant Degradation : Test catalytic activity in Fenton-like reactions (H₂O₂/Fe²⁺) to degrade organic pollutants (e.g., dyes, pesticides). Monitor degradation via UV-Vis spectroscopy and GC-MS .
  • Ecotoxicology : Assess environmental impact using Daphnia magna or Vibrio fischeri bioluminescence assays to quantify EC₅₀ values .

Q. Methodological Resources

  • Structural Analysis : SHELX suite (solution, refinement) , WinGX/ORTEP (visualization) .
  • Synthetic Protocols : Hydrazine-mediated cyclization , Friedel-Crafts acylation .
  • Biological Assays : Broth microdilution , MTT , docking .

Properties

IUPAC Name

1-methyl-5-nitroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-10-8-3-2-7(11(12)13)4-6(8)5-9-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPMRMBDPINHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299624
Record name 1-Methyl-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-49-9
Record name 1-Methyl-5-nitroindazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5228-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 131656
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5228-49-9
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Record name 1-Methyl-5-nitro-1H-indazole
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Synthesis routes and methods

Procedure details

NaH (1.47 g, 36.8 mmol) was added to THF (40 mL) at 0° C. Separately, 5-nitroindazole (5.0 g, 30.6 mmol) was dissolved in THF (30 mL), and the mixed solution was slowly added to the prepared solution. Iodomethane (2.1 mL, 33.7 mmol) was added to the reaction solution at the same temperature, followed by stirring for 3 hours at room temperature. The reaction solution was concentrated under reduced pressure, and added with water and ethyl acetate. The reaction mixture was added with distilled water for quenching, diluted with ethyl acetate, and washed with distilled water. The organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The concentrated compound (1-methyl added (Rf=0.3), 2-methyl added (Rf=0.1)) was purified using silica gel chromatography (ethyl acetate:hexane=1:1 (v/v)) to obtain the title compound (Rf=0.3, 2.29 g, 42%).
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
42%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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